(2E)-3-[(1-methyl-2-phenyl-1H-indol-4-yl)amino]-1,3-diphenylprop-2-en-1-one
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Overview
Description
(E)-3-[(1-METHYL-2-PHENYL-1H-INDOL-4-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, making it of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[(1-METHYL-2-PHENYL-1H-INDOL-4-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE typically involves the condensation of 1-methyl-2-phenyl-1H-indole-4-amine with 1,3-diphenyl-2-propen-1-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[(1-METHYL-2-PHENYL-1H-INDOL-4-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(E)-3-[(1-METHYL-2-PHENYL-1H-INDOL-4-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-[(1-METHYL-2-PHENYL-1H-INDOL-4-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenyl-1H-indole: Shares the indole moiety but lacks the extended conjugation and amino group.
1,3-Diphenyl-2-propen-1-one: Contains the propenone structure but lacks the indole moiety.
Uniqueness
(E)-3-[(1-METHYL-2-PHENYL-1H-INDOL-4-YL)AMINO]-1,3-DIPHENYL-2-PROPEN-1-ONE is unique due to its combination of the indole and propenone structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H24N2O |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
(E)-3-[(1-methyl-2-phenylindol-4-yl)amino]-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C30H24N2O/c1-32-28-19-11-18-26(25(28)20-29(32)23-14-7-3-8-15-23)31-27(22-12-5-2-6-13-22)21-30(33)24-16-9-4-10-17-24/h2-21,31H,1H3/b27-21+ |
InChI Key |
PPRCXVMOILONQV-SZXQPVLSSA-N |
Isomeric SMILES |
CN1C2=CC=CC(=C2C=C1C3=CC=CC=C3)N/C(=C/C(=O)C4=CC=CC=C4)/C5=CC=CC=C5 |
Canonical SMILES |
CN1C2=CC=CC(=C2C=C1C3=CC=CC=C3)NC(=CC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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